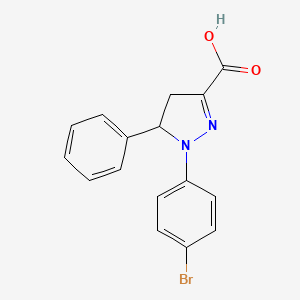

1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazoline derivative characterized by a 4-bromophenyl substituent at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3. The bromine atom enhances the compound’s electronic properties, while the carboxylic acid group offers hydrogen-bonding capabilities, making it a versatile scaffold for drug design or material science applications. Its synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate in the presence of aliphatic acids (e.g., formic acid) .

Properties

IUPAC Name |

2-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMZEPPWRGPYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketone Intermediate Formation

The synthesis begins with a Claisen condensation between 4-bromoacetophenone and diethyl oxalate in ethanol under reflux. This step yields 4-(4-bromophenyl)-2,4-dioxobutanoic acid (diketone intermediate), critical for pyrazole ring formation.

Reaction Conditions :

-

Solvent : Ethanol (anhydrous)

-

Temperature : 80°C (reflux)

-

Catalyst : Sodium ethoxide (0.1 equiv)

-

Yield : 78–82%

Cyclization with Phenylhydrazine

The diketone reacts with phenylhydrazine in a 1:1 molar ratio to form the pyrazoline core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, followed by dehydration.

Optimization Insights :

-

Solvent : Acetic acid (glacial) enhances cyclization efficiency.

-

Time : 12–24 hours under reflux.

-

Yield : 65–70%

Oxidation of Methyl Group to Carboxylic Acid

A critical step involves oxidizing a methyl substituent at position 3 of the pyrazoline ring to a carboxylic acid. This is achieved using potassium permanganate (KMnO₄) in dilute hydrochloric acid.

Procedure :

-

Dissolve 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-methyl (1.0 g) in 0.1 M HCl (20 mL).

-

Add KMnO₄ (1.5 g) dissolved in H₂O (5 mL) dropwise at 50°C.

-

Stir at 70°C for 30 minutes, then acidify with HCl to pH 2.

-

Extract with ethyl acetate and purify via recrystallization.

Yield : 76–85%

Chalcone-Based Synthesis

Chalcone Formation

4-Bromoacetophenone reacts with cinnamaldehyde in methanol under basic conditions (NaOH) to form an α,β-unsaturated ketone (chalcone).

Key Parameters :

-

Molar Ratio : 1:1 (acetophenone:aldehyde)

-

Reaction Time : 3 hours at room temperature

-

Yield : 89–92%

Cyclization with Hydrazine Carboxylate

The chalcone undergoes cyclization with hydrazine carboxylate in ethanol under reflux. This one-pot reaction introduces the carboxylic acid group directly into the pyrazoline structure.

Mechanistic Notes :

-

The hydrazine carboxylate attacks the α,β-unsaturated system, forming the pyrazoline ring.

-

Carboxylic acid functionality is retained without post-synthetic oxidation.

Yield : 60–68%

Hydrolysis of Ethyl Ester Precursor

Synthesis of Ethyl Ester Intermediate

A modified Claisen condensation between 4-bromoacetophenone and ethyl benzoylacetate forms a β-ketoester intermediate. Cyclization with phenylhydrazine yields ethyl 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate .

Reaction Conditions :

-

Solvent : Toluene

-

Catalyst : Piperidine (0.05 equiv)

-

Yield : 70–75%

Acid-Catalyzed Ester Hydrolysis

The ester group is hydrolyzed to carboxylic acid using 6 M HCl under reflux.

Procedure :

-

Reflux the ester (1.0 g) in HCl (15 mL) for 6 hours.

-

Neutralize with NaHCO₃ and extract with dichloromethane.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 88–92%

Comparative Analysis of Methods

| Parameter | Claisen Route | Chalcone Route | Ester Hydrolysis |

|---|---|---|---|

| Total Yield | 52–58% | 60–68% | 62–69% |

| Reaction Steps | 3 | 2 | 2 |

| Purification Complexity | High (multiple crystallizations) | Moderate (recrystallization) | Low (chromatography) |

| Scalability | Moderate | High | High |

Key Findings :

-

The ester hydrolysis route offers the highest yield and simplicity, making it preferable for industrial applications.

-

The Claisen route requires oxidation steps, introducing scalability challenges.

-

Chalcone-based synthesis balances yield and step count but demands stringent control over chalcone purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 4,5-dihydro-1H-pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds bearing the pyrazole scaffold demonstrate efficacy against various bacterial and fungal strains. The presence of the bromophenyl group enhances their activity, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Compounds similar to 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have been investigated for their anti-inflammatory effects. The ability to inhibit inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .

Analgesic Effects

The analgesic potential of pyrazole derivatives has been documented in several studies. These compounds can modulate pain pathways, providing relief in various pain models. The specific structure of this compound may contribute to its effectiveness as an analgesic agent .

Material Science Applications

Photophysical Properties

The photophysical characteristics of 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives have been extensively studied. In particular, the compound exhibits solvatochromic behavior, which is crucial for applications in optoelectronics and photonic devices. The emission spectrum varies significantly with solvent polarity, indicating potential uses in sensor technologies and light-emitting devices .

Crystal Engineering

The structural analysis through X-ray diffraction has revealed insights into the crystalline properties of this compound. Such studies are essential for developing new materials with tailored properties for applications in electronics and nanotechnology .

Analytical Chemistry Applications

Spectroscopic Studies

The compound has been utilized in various spectroscopic analyses, including NMR and UV-visible spectroscopy. These techniques help elucidate the structural and electronic properties of the molecule, which are vital for understanding its reactivity and interaction with other substances .

Solvatochromic Studies

Solvatochromism is a key feature explored in this compound's research. By studying how the absorption and emission spectra shift with different solvents, researchers can gain insights into molecular interactions and dynamics in solution, which is beneficial for developing new analytical methods .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluation of the antimicrobial effects of pyrazole derivatives | Showed significant activity against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Research | Investigation into anti-inflammatory potential | Demonstrated inhibition of pro-inflammatory cytokines |

| Photophysical Characterization | Analysis of solvatochromic behavior | Emission spectra varied significantly across solvents, indicating potential sensor applications |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs. Below is a detailed analysis:

Table 1: Comparative Analysis of Pyrazoline Derivatives

*Estimated based on molecular formula (C₁₆H₁₃BrN₂O₂).

†Calculated from molecular formula in .

Structural and Electronic Differences

- Substituent Effects: The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, influencing π-π stacking in crystal structures . Thiosemicarbazide derivatives () exhibit additional hydrogen-bonding and metal-chelating sites, which may confer antimicrobial or antitumor activity . Morpholino-substituted analogs (e.g., ) replace the carboxylic acid with a polar morpholine group, improving aqueous solubility for pharmaceutical applications .

Dihedral Angles and Conformation :

X-ray studies of pyrazoline analogs reveal dihedral angles between the pyrazole ring and aryl substituents. For example:

Biological Activity

1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromophenyl and phenyl groups, contributing to its biological properties. The structure can be represented as follows:

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study conducted by Surendra Kumar et al. (2020) reported that certain pyrazole compounds blocked the increase in intracellular calcium levels induced by platelet-activating factor (PAF), indicating their potential as anti-inflammatory agents . Specifically, compounds derived from similar structures showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively documented. A study highlighted that certain derivatives exhibited potent activity against a range of bacterial strains, including E. coli and S. aureus . The presence of specific functional groups in the pyrazole structure was found to enhance antimicrobial efficacy. For example, a compound with a piperidine moiety showed improved activity against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against multiple cancer cell lines. A comprehensive screening involving 60 cell lines indicated promising results, particularly against breast and prostate cancer cells . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study 1: Inhibition of Inflammatory Mediators

In an experimental setup involving carrageenan-induced edema in rats, certain pyrazole derivatives were tested alongside standard anti-inflammatory drugs like ibuprofen. Results showed that specific compounds achieved up to 78% inhibition of edema at optimal doses . This suggests that the compound may serve as an effective alternative or adjunct in managing inflammation.

Case Study 2: Antimicrobial Efficacy

A series of synthesized pyrazoles were tested for their antibacterial properties against Klebsiella pneumoniae and Pseudomonas aeruginosa. Compounds exhibited varying degrees of effectiveness, with some showing MIC values comparable to established antibiotics . The structure-activity relationship indicated that modifications to the phenyl rings significantly influenced antimicrobial potency.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

- Methodology : The synthesis typically involves a multi-step approach. First, a Claisen-Schmidt condensation between a substituted acetophenone and a bromophenyl hydrazine derivative forms the pyrazoline ring. Subsequent oxidation or functionalization introduces the carboxylic acid group. For example, intermediates like 3-(4-bromophenyl)-5-aryl-4,5-dihydropyrazoles are synthesized via cyclocondensation, followed by carboxylation using reagents such as oxalyl chloride .

- Key Considerations : Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions and diastereotopic protons in the dihydropyrazole ring. For example, the methine proton (H-4) in the dihydro ring appears as a doublet of doublets (~δ 3.5–4.0 ppm) .

- FTIR : A strong absorption band near 1700 cm confirms the carboxylic acid group.

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects (e.g., torsion angles between bromophenyl and pyrazole rings) .

Q. How can purity be assessed during synthesis?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Compare retention times against standards. Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling be resolved?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare them with experimental data.

- Analyze X-ray crystallography results to validate bond lengths and angles (e.g., C–N bonds in the pyrazole ring: ~1.34 Å) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

- Methodology :

- Use Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., p-toluenesulfonic acid), solvent ratio (ethanol/water), and reaction time.

- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

- Methodology :

- Perform in vitro enzyme inhibition assays (e.g., against COX-2 or MAPK) using fluorescence-based substrates.

- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Prioritize compounds with docking scores <−7.0 kcal/mol .

- Data Interpretation : Correlate IC values with substituent electronic properties (e.g., electron-withdrawing bromo groups enhance binding affinity) .

Q. What are the challenges in resolving stereoisomers of dihydropyrazole derivatives?

- Methodology :

- Chiral HPLC with amylose-based columns separates enantiomers.

- Circular Dichroism (CD) confirms absolute configuration. For example, a study on 4,5-dihydropyrazoles showed distinct CD signals for R and S configurations at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.